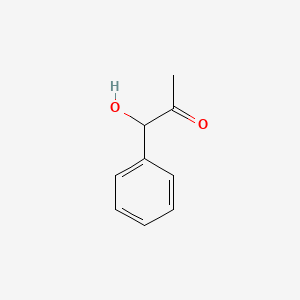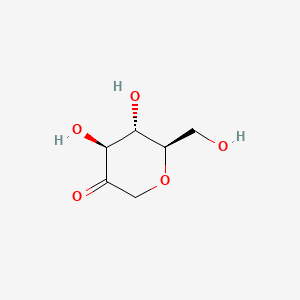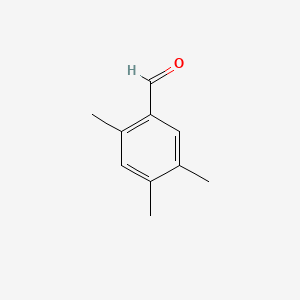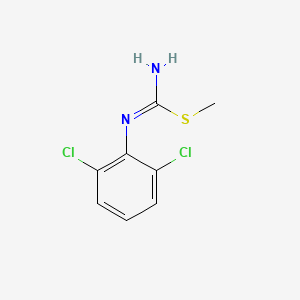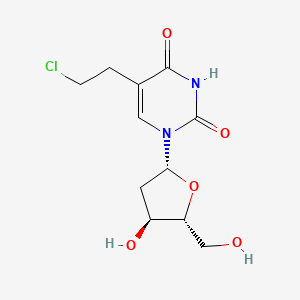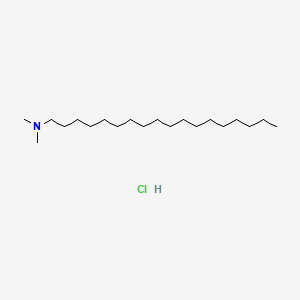
Chroman-3-amine
Vue d'ensemble
Description
Chroman-3-amine is a chemical compound belonging to the class of chromanes, which are derivatives of benzopyran. This compound features an amine group attached to the third carbon of the chromane ring. Chromanes are known for their diverse biological activities and are found in various natural products and synthetic molecules.
Applications De Recherche Scientifique
Chroman-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
Target of Action
Chroman-3-amine primarily targets the Rho kinase (ROCK) pathway . ROCK is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis . Inhibition of ROCK is an attractive strategy for the treatment of diseases such as hypertension, glaucoma, and cancer .
Mode of Action
This compound interacts with its target, ROCK, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase, which prevents the transfer of phosphate groups to the substrate, thereby inhibiting the kinase’s activity . This results in changes in cellular functions regulated by ROCK, such as cell contraction, motility, proliferation, and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Rho/ROCK pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis . By inhibiting ROCK, this compound disrupts these processes, leading to potential therapeutic effects in diseases such as hypertension, glaucoma, and cancer .
Pharmacokinetics
This compound exhibits excellent cell activity, good microsomal stability, and desirable pharmacokinetic properties . These properties make it a promising candidate for further study as a potential therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cellular functions regulated by ROCK . By inhibiting ROCK, this compound can potentially alter cell contraction, motility, proliferation, and apoptosis . These changes could have therapeutic implications in diseases such as hypertension, glaucoma, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, genetic factors and individual health status can also influence the compound’s efficacy . Understanding these factors is crucial for optimizing the use of this compound as a potential therapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chroman-3-amine can be synthesized through several methods. One common approach involves the reduction of chroman-3-nitro compounds using hydrogenation or other reducing agents. Another method includes the nucleophilic substitution of chroman-3-halides with ammonia or amines under appropriate conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of chroman-3-nitro compounds. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Chroman-3-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chroman-3-imine or other oxidized derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted chroman-3-amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted chroman-3-amines, chroman-3-imines, and other oxidized or reduced derivatives.
Comparaison Avec Des Composés Similaires
Chroman-2-amine: Similar structure but with the amine group attached to the second carbon.
Chroman-4-amine: Amine group attached to the fourth carbon.
Chroman-3-nitro: Nitro group instead of an amine group at the third carbon.
Uniqueness: Chroman-3-amine is unique due to its specific placement of the amine group, which influences its chemical reactivity and biological activity. This distinct positioning allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDNDQOXZHBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976011 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60575-19-1 | |
| Record name | 3,4-Dihydro-3-amino-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060575191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings of the conformational studies on 2-methyl- and 2,NN-trimethyl-chroman-3-amine and their derivatives?
A: The study employed proton magnetic resonance spectroscopy at 220 MHz to analyze the preferred conformations of cis- and trans- isomers of 2-methyl- and 2,NN-trimethyl-chroman-3-amine, along with their hydrochloride salts, N-acetyl, and N-phthaloyl derivatives []. The research successfully assigned configurations and proposed preferred conformations for these compounds based on the interpretation of their spectroscopic data. This information is crucial for understanding the structure-activity relationships of these molecules and can guide further research into their potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

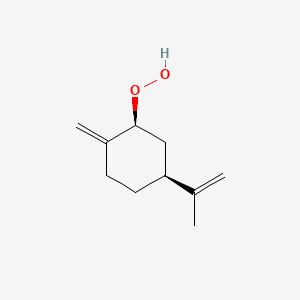

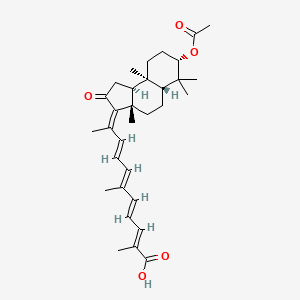
![2-[(4-fluorophenoxy)methyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B1202099.png)
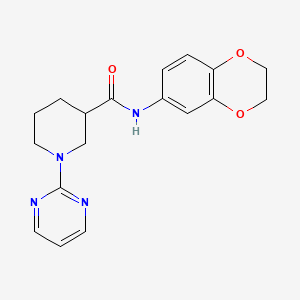
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
![[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1202104.png)

